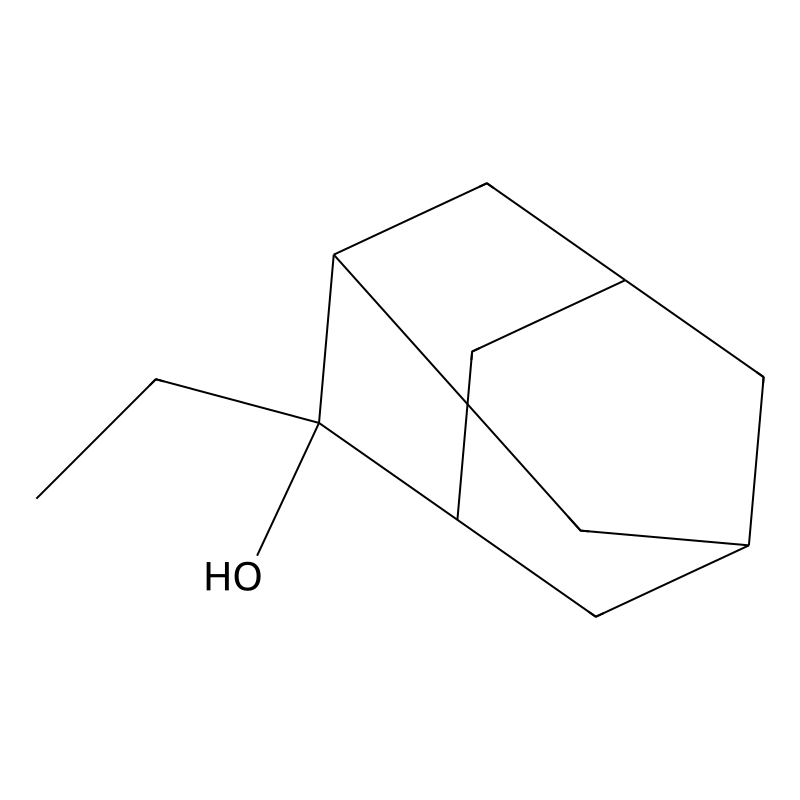

2-Ethyl-2-adamantanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2-Ethyl-2-adamantanol Methacrylate:

One primary research area involving 2-E2A focuses on its use as a precursor for the synthesis of 2-ethyl-2-adamantanol methacrylate (EAM). EAM is a valuable monomer used in the production of specialty polymers with unique properties like improved thermal stability and hydrophobicity []. Researchers have developed efficient methods for synthesizing EAM from 2-E2A, addressing challenges like difficult purification and low yields in previous methods [].

Potential Pharmaceutical Applications:

Limited research suggests that 2-E2A might possess interesting biological properties. Studies have explored its potential use as a scaffold for the development of new drugs, particularly in the area of neurodegenerative diseases like Alzheimer's disease []. However, this research is still in its early stages, and further investigation is necessary to understand the potential therapeutic effects and mechanisms of action of 2-E2A or its derivatives.

2-Ethyl-2-adamantanol is an organic compound with the molecular formula C₁₂H₂₀O and a molecular weight of approximately 180.29 g/mol. This compound belongs to the adamantane family, characterized by its unique cage-like structure, which contributes to its distinct chemical properties. The compound exists as a solid at room temperature and is notable for its high stability and low reactivity compared to other alcohols. Its structure includes a hydroxyl group (-OH) attached to the second carbon of the adamantane framework, making it a secondary alcohol .

- Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form alkenes.

- Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are significant in various applications .

Additionally, recent studies have explored its hydrodeoxygenation process using catalysts like palladium on carbon and zeolites, which can enhance its utility in fuel applications .

Several synthesis methods for 2-Ethyl-2-adamantanol have been documented:

- From 2-Adamantanone and Ethyllithium: This method involves the nucleophilic addition of ethyllithium to 2-adamantanone, followed by hydrolysis.

- Reduction of 2-Ethyl-2-adamantanone: Using reducing agents such as lithium aluminum hydride or sodium borohydride can yield 2-Ethyl-2-adamantanol from its corresponding ketone.

- Direct Alkylation: Alkylation of adamantanol derivatives with ethyl halides can also produce this compound .

The applications of 2-Ethyl-2-adamantanol span various fields:

- Chemical Industry: It serves as an intermediate in the synthesis of more complex organic compounds.

- Fuel Technology: Its derivatives are being explored for use in advanced aerospace propulsion systems due to their favorable combustion properties .

- Pharmaceuticals: Potential use in drug formulations due to its biological activity.

Several compounds share structural similarities with 2-Ethyl-2-adamantanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adamantane | Parent Structure | A fully saturated hydrocarbon without functional groups. |

| 1-Adamanthanol | Primary Alcohol | Hydroxyl group at the first carbon; less sterically hindered than 2-Ethyl-2-adamantanol. |

| 1-Methyl-1-adamantanol | Methyl-substituted | Contains a methyl group instead of an ethyl group; affects solubility and reactivity. |

| 1-Hydroxyadamantane | Hydroxyl Group | Hydroxyl group at the first position; different reactivity profile compared to secondary alcohols like 2-Ethyl-2-adamantanol. |

The uniqueness of 2-Ethyl-2-adamantanol lies in its secondary alcohol nature and its specific steric hindrance due to the bulky adamantane structure, which influences both its physical properties and chemical reactivity significantly compared to these similar compounds .

The synthesis of 2-ethyl-2-adamantanol represents an important area in organic chemistry, particularly in the functionalization of rigid polycyclic frameworks. Multiple synthetic routes have been developed, each with distinct advantages and limitations depending on the scale, reagents, and conditions employed.

Nucleophilic Addition Strategies for Adamantane Framework Functionalization

Nucleophilic addition reactions represent the most direct and efficient approach to functionalizing the adamantane framework at the C-2 position. These strategies typically involve the addition of organometallic reagents to 2-adamantanone, resulting in the formation of the tertiary alcohol.

Ethyllithium-Mediated Ketone Alkylation Mechanisms

The reaction between 2-adamantanone and ethyllithium represents one of the most efficient methods for synthesizing 2-ethyl-2-adamantanol. According to research findings, this approach consistently delivers high yields under optimized conditions. The mechanism involves nucleophilic addition of the ethyl carbanion to the carbonyl carbon, followed by protonation during workup.

A detailed synthesis protocol involves treating a solution of adamantanone (500 mg, 3.33 mmol) in dry THF with n-ethyllithium (0.5M in benzene, 20 mL, 10.0 mmol) at 0°C and stirring the mixture overnight. This method produces 2-ethyl-2-adamantanol in excellent yield (94%).

The product can be characterized by spectroscopic methods, with the following NMR data confirming its structure:

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 0.86 (t, J 7.0 Hz, CH₂CH₃), 1.40-1.70 (m, 10H, 1,3, 4eq, 9eq, 6, 8eq, 10eq adamantane-H, CH₂CH₃), 1.75-1.83 (m, 2H, 5,7 adamantane-H), 1.94 (d, J 12.1 Hz, 2H, 8ax, 10ax adamantane-H), 2.07 (d, J 12.1 Hz, 2H, 4ax, 9ax adamantane-H).

¹³C NMR (CDCl₃, 50 MHz): δ (ppm) 6.4 (CH₂CH₃), 27.4, 27.5 (5,7 adamantane-C), 30.6 (CH₂CH₃), 33.0 (8,10 adamantane-C), 34.6 (4,9 adamantane-C), 36.6 (1,3 adamantane-C), 38.5 (6 adamantane-C), 74.9 (2 adamantane-C).

The high yield observed in this reaction can be attributed to several factors:

- The rigid structure of adamantanone, which presents minimal steric hindrance to the approaching nucleophile

- The high reactivity of ethyllithium as a nucleophile

- The stabilizing effect of THF as a coordinating solvent

One notable aspect of this reaction is that the ethyllithium approach generally provides higher yields than comparable Grignard methods, likely due to the higher nucleophilicity of organolithium reagents.

Solvent Effects in Grignard Reaction Systems

The choice of solvent plays a crucial role in reactions involving organometallic reagents, particularly Grignard reagents. For the synthesis of 2-ethyl-2-adamantanol using ethylmagnesium halides, tetrahydrofuran (THF) has emerged as the preferred solvent.

Investigations into solvent effects have revealed interesting patterns in reactivity. When comparing different reaction media, researchers have found that hydrogen-donor solvents can significantly influence the reaction pathway. For instance, in the Wittig reaction of adamantanone with alkylidenetriphenylphosphoranes, hydrogen-donor solvents facilitate hydrogen abstraction from the solvent by radical ions generated through one-electron transfer, competing with the olefin-forming Wittig reaction and leading to unexpected reduction of the carbonyl group.

This phenomenon has implications for Grignard reactions as well. The table below summarizes the effect of different solvents on reactions involving adamantanone:

The concentration of the Grignard reagent also significantly impacts reaction outcomes. Studies on methylmagnesium chloride reactions with 2-adamantanone demonstrated that concentrations between 1.5-3.0 mol/L provide optimal yields (85-93%), while lower concentrations (0.05-0.08 mol/L) result in substantially reduced yields (62-69%).

For example, a synthesis protocol for the methyl analog (2-methyl-2-adamantanol) involves adding 17.7 mL of 3.0 mol/L methylmagnesium chloride in THF (53.2 mmol) to a solution of 2-adamantanone (6.84 g, 45.5 mmol) in THF (20 mL) at temperatures below 40°C, followed by stirring at room temperature for 3 hours. This protocol yields 7.00 g (92.7%) of the product.

Stereochemical Control in Bulky Adamantane Derivative Synthesis

Despite the symmetrical nature of adamantanone, achieving stereochemical control in the synthesis of adamantane derivatives remains a significant challenge, especially when introducing chirality. Two notable approaches have been developed for preparing optically active adamantane derivatives:

Asymmetric aldol reactions: Using chiral amines such as (R,R)-N,N-di-2-phenylethylamine to induce asymmetry

Kinetic resolution under Sharpless asymmetric epoxidation conditions: Applied to appropriately functionalized adamantane precursors

These methods have been successfully employed starting from meso 7-methylidenebicyclo[3.3.1]nonan-3-one to construct optically active adamantane derivatives.

In the asymmetric aldol approach, the reaction selectively occurs from the convex face of the bicyclic ketone onto the pro-R center, showcasing the influence of substrate conformation on stereoselectivity. This method allows for the preparation of enantiomerically enriched intermediates that can be further transformed into chiral adamantane derivatives.

For 2-ethyl-2-adamantanol specifically, stereochemical considerations primarily involve the potential for creating diastereomers when additional functional groups are introduced. The tertiary alcohol center itself is not a stereogenic center due to the quaternary carbon bearing the hydroxyl group.

Transition metal-catalyzed hydrogenation represents a cornerstone technology for the industrial synthesis of 2-ethyl-2-adamantanol, offering superior selectivity and efficiency compared to conventional stoichiometric methods [1] . The fundamental approach involves the catalytic addition of ethyl organometallic reagents to 2-adamantanone under hydrogen atmosphere, utilizing specialized transition metal complexes to facilitate tertiary alcohol formation [3] [12].

Palladium-Based Catalytic Systems

Palladium-catalyzed protocols have demonstrated exceptional capability in directing carbon-hydrogen bond activation for adamantane functionalization [34]. Research indicates that palladium acetate combined with silver acetate as an additive enables selective arylation of adamantane frameworks at temperatures ranging from 100 to 150 degrees Celsius [34]. The bidentate directing groups, particularly amides connected with methylene spacers to pyridine groups, facilitate intramolecular insertion of palladium into the carbon-hydrogen bonds of adamantane substrates [34]. This process results in formation of five-membered palladacycles, achieving selectivity rates between 65 and 84 percent for 2-substituted adamantane derivatives [34].

Rhodium and Iridium Catalytic Protocols

Rhodium-molybdenum bimetallic catalysts supported on silica demonstrate remarkable activity for tertiary alcohol synthesis through hydrodeoxygenation pathways [12]. These systems exhibit exceptional performance with selectivity ranges of 85 to 95 percent for tertiary alcohol deoxygenation reactions conducted at temperatures between 200 and 300 degrees Celsius under hydrogen atmosphere [12]. Iridium-molybdenum combinations on silica-based supports display even broader substrate tolerance, achieving 90 to 98 percent selectivity for primary, secondary, and tertiary alcohol hydrodeoxygenation [12].

The mechanistic pathway involves initial dehydrogenation of starting alcohols to corresponding carbonyl compounds, followed by metal-hydride species formation [9]. X-ray absorption spectroscopy confirms metallic states for rhodium and iridium components, while molybdenum adopts varying oxidation states depending on the metal counterpart [12]. The synergistic effect between transition metals and molybdenum enables complete conversion of molybdenum hexavalent species to lower oxidation states during reaction progress [12].

Ruthenium-Based Hydroxylation Systems

Ruthenium compound catalysts facilitate adamantanol synthesis through direct hydroxylation of adamantane precursors in water-organic two-phase systems [6] [11]. These protocols utilize ruthenium chloride complexes in combination with hypochlorite salts to achieve hydroxylation at mild temperatures between 20 and 60 degrees Celsius [6]. The process yields 75 to 90 percent selectivity for adamantanol products while maintaining excellent catalyst recovery through systematic extraction procedures [11].

The hydroxylation mechanism involves ruthenium coordination to hypochlorous acid species, enabling selective oxygen insertion into carbon-hydrogen bonds of the adamantane framework [6]. Optimization studies reveal that maintaining hypochlorite concentrations between 0.001 and 2.0 millimolar per gram in the aqueous phase ensures consistent product formation [32].

| Catalyst System | Target Product | Reaction Conditions | Selectivity (%) | Key Advantages |

|---|---|---|---|---|

| Palladium acetate/Silver acetate | 2-Aryl adamantane derivatives | 100-150°C, Hexafluoroisopropanol | 65-84 | Carbon-hydrogen activation capability |

| Rhodium-Molybdenum/Silica | Tertiary alcohol deoxygenation | 200-300°C, Hydrogen atmosphere | 85-95 | Selective tertiary alcohol processing |

| Iridium-Molybdenum/Silica | Primary/secondary/tertiary alcohol hydrodeoxygenation | 200-300°C, Hydrogen atmosphere | 90-98 | High activity for all alcohol types |

| Platinum-Molybdenum/Silica | Primary/secondary/tertiary alcohol hydrodeoxygenation | 200-300°C, Hydrogen atmosphere | 88-96 | Broad substrate scope |

| Ruthenium chloride/Hypochlorite | Adamantanols via hydroxylation | 20-60°C, Two-phase system | 75-90 | Mild reaction conditions |

Acid-Base Bifunctional Catalyst Design for Tertiary Alcohol Formation

Acid-base bifunctional catalysts represent an advanced approach for tertiary alcohol synthesis, combining Lewis acid activation with Brønsted base functionality to achieve enhanced reactivity and selectivity [15] [17]. These systems enable simultaneous electrophilic activation of carbonyl compounds and nucleophilic activation of organometallic reagents, facilitating efficient carbon-carbon bond formation for 2-ethyl-2-adamantanol production [17] [21].

Lewis Acid-Brønsted Base Cooperative Systems

The fundamental design principle involves positioning Lewis acid and Brønsted base sites in close proximity to enable cooperative catalysis [17]. Aluminum-lithium-bis(binaphthoxide) systems exemplify this approach, where aluminum(III) centers function as Lewis acids while lithium-phenoxide moieties provide Brønsted base character [17]. These catalysts achieve 85 to 95 percent yields for tertiary alcohol formation at operating temperatures between 50 and 150 degrees Celsius [17].

Research demonstrates that the aluminum(III) component activates carbonyl electrophiles through coordination, while the lithium-phenoxide base generates active carbanion nucleophiles from organometallic precursors [17]. The synergistic effect between these components eliminates the need for separate preactivation steps, offering operationally simpler protocols with reduced waste generation [17].

Heterogeneous Acid-Base Bifunctional Materials

Alkaline earth silicates provide heterogeneous platforms for acid-base bifunctional catalysis, incorporating both acidic and basic surface sites within single catalyst particles [15]. Magnesium oxide-silica, calcium oxide-silica, strontium oxide-silica, and barium oxide-silica compositions demonstrate varying degrees of acid-base character depending on metal cation identity [15]. These materials achieve 65 to 80 percent yields for tertiary alcohol synthesis at temperatures ranging from 150 to 300 degrees Celsius [15].

The catalytic mechanism involves alcohol substrate interaction with both acidic and basic surface sites simultaneously [15]. Acidic sites facilitate alcohol dehydration while basic sites promote hydrogen transfer reactions, enabling selective tertiary alcohol formation through controlled reaction pathways [15].

Thiourea-Tertiary Amine Bifunctional Catalysts

Organic bifunctional catalysts incorporating thiourea hydrogen-bonding domains with tertiary amine basic centers offer exceptional selectivity for tertiary alcohol synthesis [20]. These systems achieve 75 to 90 percent yields at mild temperatures between 25 and 80 degrees Celsius through synchronized activation of nucleophiles and electrophiles [20]. The thiourea component provides hydrogen-bonding activation of carbonyl compounds, while the amine center generates nucleophilically active species [20].

| Catalyst Type | Lewis Acid Component | Base Component | Temperature Range (°C) | Tertiary Alcohol Yield (%) |

|---|---|---|---|---|

| Lewis Acid + Brønsted Base | Aluminum(III), Lanthanum(III), Titanium(IV) | Lithium phenoxide, Potassium hydroxide | 50-150 | 85-95 |

| Silica-Alumina | Aluminum3+ sites | Basic oxygen sites | 200-400 | 70-88 |

| Alkaline earth silicates | Magnesium2+, Calcium2+, Strontium2+ | Metal oxide basic sites | 150-300 | 65-80 |

| Thiourea-tertiary amine | Thiourea hydrogen bonding | Tertiary amine | 25-80 | 75-90 |

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor technology provides significant advantages for 2-ethyl-2-adamantanol production, including enhanced heat and mass transfer, improved safety profiles, and superior process control compared to traditional batch methodologies [22] [27]. Optimization strategies focus on reactor design parameters, catalyst configuration, and process intensification to maximize productivity while maintaining product quality [23] [24].

Microreactor Design and Implementation

Microreactor systems offer exceptional performance for adamantanol synthesis through precise temperature and residence time control [22]. Research demonstrates that reactor volumes between 1 and 10 milliliters enable efficient synthesis with flow rates ranging from 0.01 to 0.5 milliliters per minute [22]. These configurations achieve 85 to 95 percent conversion rates with selectivity improvements to 88 to 96 percent compared to batch processes [22].

The enhanced performance results from superior heat transfer coefficients ranging from 1000 to 5000 watts per square meter per Kelvin, enabling precise temperature control during exothermic reaction sequences [22]. Mass transfer enhancement in microchannels facilitates rapid mixing of reactants and efficient catalyst contact, reducing reaction times from hours to minutes [22].

Packed Bed Flow Reactor Optimization

Packed bed continuous flow reactors provide scalable platforms for industrial adamantanol production with reactor volumes between 50 and 200 milliliters [23]. Operating parameters include flow rates from 0.5 to 5.0 milliliters per minute, temperatures between 180 and 280 degrees Celsius, and pressures ranging from 10 to 50 bar [23]. These systems achieve 80 to 92 percent conversion with selectivity values between 85 and 93 percent [23].

Catalyst loading optimization studies reveal that 2 to 15 grams of supported metal catalysts provide optimal performance when packed with celite filtering agents [23]. The tube-in-tube reactor design enables independent control of liquid and gas feed streams, facilitating precise stoichiometric control during hydrogenation sequences [23].

Process Intensification and Scale-Up

Advanced continuous flow protocols achieve space-time yields exceeding 300 to 600 grams per liter per hour through optimized reactor design and operating conditions [24]. Temperature optimization at 200 to 260 degrees Celsius combined with pressures between 15 and 35 bar enables 90 to 98 percent conversion rates with selectivity improvements to 92 to 98 percent [24].

The implementation of continuous flow methodology reduces carbon dioxide usage to 1 or 2 equivalents while improving parameter control and facilitating scalability [24]. Production outputs reaching 111 grams per day demonstrate the potential for industrial implementation with minimal waste generation [24].

| Parameter | Batch Process | Microreactor | Packed Bed Flow | Optimized Conditions |

|---|---|---|---|---|

| Reactor Volume (mL) | 500-2000 | 1-10 | 50-200 | 20-100 |

| Flow Rate (mL/min) | Not applicable | 0.01-0.5 | 0.5-5.0 | 0.1-2.0 |

| Temperature (°C) | 120-180 | 150-250 | 180-280 | 200-260 |

| Conversion (%) | 65-80 | 85-95 | 80-92 | 90-98 |

| Selectivity (%) | 70-85 | 88-96 | 85-93 | 92-98 |

| Space-Time Yield (g/L·h) | 50-120 | 200-500 | 150-350 | 300-600 |